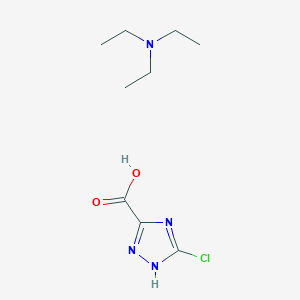

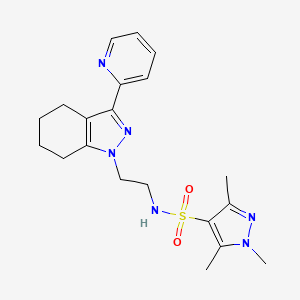

5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

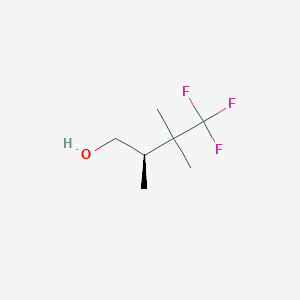

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the empirical formula C9H17ClN4O2 and a molecular weight of 248.71 . It is a solid substance .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 5-chloro-1H-1,2,4-triazole-3-carboxylic acid, can be achieved through various methods. One such method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another approach involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . This process effectively avoids the use of strong oxidants and transition-metal catalysts .Molecular Structure Analysis

The molecular structure of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid can be represented by the SMILES stringO=C(C1=NNC(Cl)=N1)O.CCN(CC)CC . The InChI representation is 1S/C6H15N.C3H2ClN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) . Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . A cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines can also yield a wide range of 1,2,4-triazole derivatives .Physical And Chemical Properties Analysis

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a solid substance . Its melting point is reported to be between 124-127 °C . The 1H NMR and 13C NMR data are also available .科学的研究の応用

Antiviral Applications

1,2,4-Triazole derivatives have been shown to possess antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development.

Anti-inflammatory Applications

These compounds also exhibit anti-inflammatory activity . This makes them useful in the treatment of conditions characterized by inflammation.

Antifertility Applications

Some 1,2,4-triazole derivatives have been found to have antifertility effects . This could potentially lead to their use in the development of contraceptive drugs.

Antitubercular Activity

1,2,4-Triazoles have been reported to possess antitubercular activity . They could be used in the development of new treatments for tuberculosis.

Antimicrobial Activities

1,2,4-Triazoles have demonstrated antimicrobial activities . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Anti-cancer Properties

1,2,4-Triazoles have shown anti-cancer properties . They can inhibit the growth of certain cancer cells, which could lead to their use in cancer treatment.

Agricultural Applications

1,2,4-Triazoles are used in agriculture due to their fungicidal properties . They can protect crops from various fungal diseases.

Material Science Applications

1,2,4-Triazoles have applications in material sciences . They can be used in the synthesis of polymers and other materials.

特性

IUPAC Name |

5-chloro-1H-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C3H2ClN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWDMQKCPIIRNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1(=NNC(=N1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)

![3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2613220.png)

![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)

![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)

![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)

![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)

![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)